Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring and a benzothiophene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis often starts with the preparation of the thiazolidine ring, followed by the introduction of the benzothiophene moiety. Common synthetic routes involve the use of reagents such as thioamides and α-halo acids.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, which may have comparable biological activities.
Benzothiophene Derivatives: Compounds with benzothiophene moieties, which may share similar chemical properties and applications.
Unique Features:
Properties
Molecular Formula |
C16H19N3O4S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H19N3O4S2/c1-7-3-4-8-9(5-7)24-14(12(8)15(22)23-2)18-11(20)6-10-13(21)19-16(17)25-10/h7,10H,3-6H2,1-2H3,(H,18,20)(H2,17,19,21) |
InChI Key |
AMTJCNRDHQNAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC(=N)S3 |
Origin of Product |
United States |
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